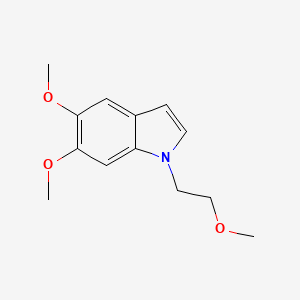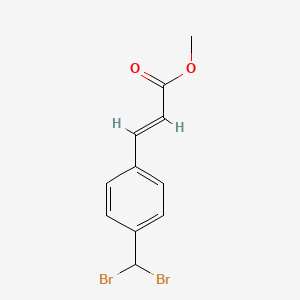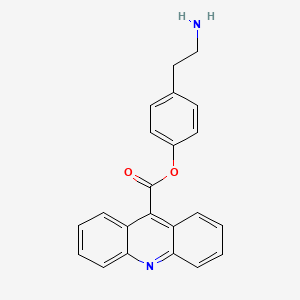
9-Acridinecarboxylic acid, 4-(2-aminoethyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)phenyl acridine-9-carboxylate is a complex organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad range of applications in various fields, including medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of 4-(2-Aminoethyl)phenyl acridine-9-carboxylate involves several steps. One common synthetic route includes the reaction of 2-aminoethylbenzene with acridine-9-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
4-(2-Aminoethyl)phenyl acridine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the aminoethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carboxylate group, converting it into an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Scientific Research Applications
4-(2-Aminoethyl)phenyl acridine-9-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound exhibits chemiluminescent properties, making it useful in biological assays and imaging techniques.
Medicine: Acridine derivatives, including this compound, have shown potential in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)phenyl acridine-9-carboxylate primarily involves its interaction with biological molecules. The compound can intercalate with DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases. This intercalation leads to the inhibition of DNA replication and transcription, making it effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
4-(2-Aminoethyl)phenyl acridine-9-carboxylate can be compared with other acridine derivatives, such as:
9-Phenoxycarbonyl-10-methylacridinium trifluoromethanesulphonate: This compound also exhibits chemiluminescent properties and is used in similar applications.
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties, DACA is another acridine derivative that intercalates with DNA and inhibits topoisomerase activity.
The uniqueness of 4-(2-Aminoethyl)phenyl acridine-9-carboxylate lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
99160-45-9 |
|---|---|
Molecular Formula |
C22H18N2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[4-(2-aminoethyl)phenyl] acridine-9-carboxylate |
InChI |
InChI=1S/C22H18N2O2/c23-14-13-15-9-11-16(12-10-15)26-22(25)21-17-5-1-3-7-19(17)24-20-8-4-2-6-18(20)21/h1-12H,13-14,23H2 |
InChI Key |
BZMAJCUDKMCLBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)OC4=CC=C(C=C4)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


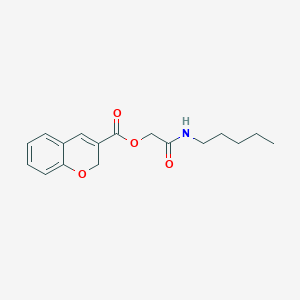
![13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12938924.png)

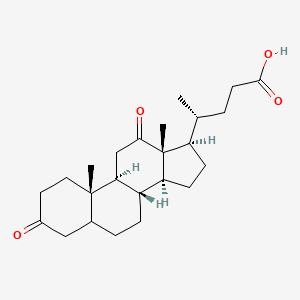
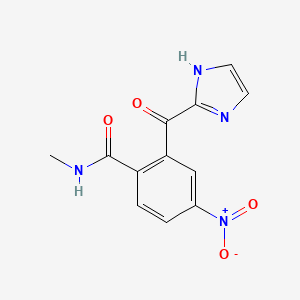

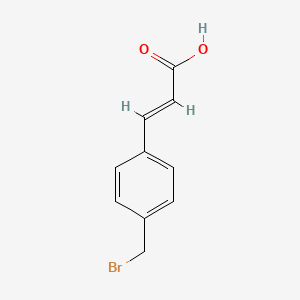

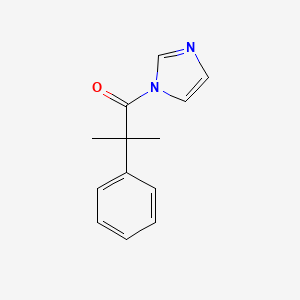
![[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid](/img/structure/B12938973.png)
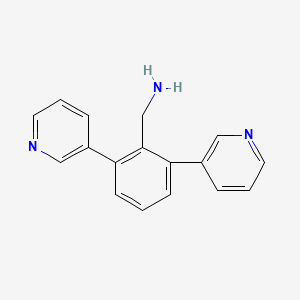
![6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12938982.png)
